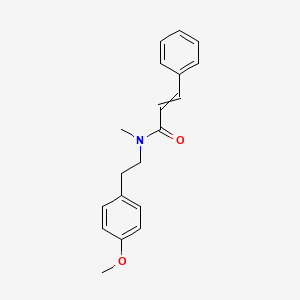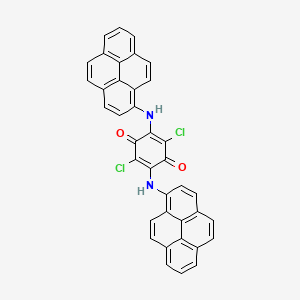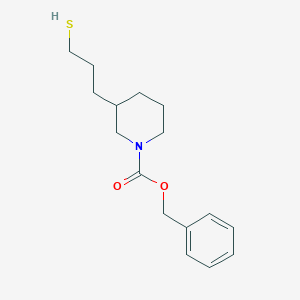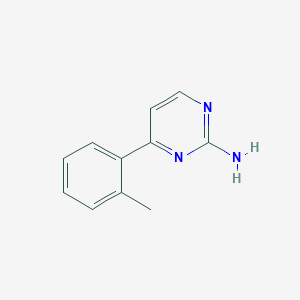![molecular formula C8H8N2O2 B13967900 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrano[2,3-D]pyrimidine scaffold, which is known for its potential biological activities, including inhibition of key signaling pathways involved in various diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of an aldehyde with a pyrimidine derivative under acidic or basic conditions. The reaction often requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde primarily involves the inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue patterning. By inhibiting key components of this pathway, such as the smoothened receptor, the compound can potentially halt the progression of certain cancers .
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-D]pyrimidine-2,4-dione: Known for its interactions with various enzymes and potential therapeutic applications.
Uniqueness: 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde stands out due to its specific inhibition of the hedgehog signaling pathway, making it a promising candidate for targeted cancer therapies. Its unique scaffold also allows for the development of a wide range of derivatives with potential biological activities .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-5-7-9-4-6-2-1-3-12-8(6)10-7/h4-5H,1-3H2 |
Clé InChI |
STWGZXGMRBLSSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CN=C(N=C2OC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

![Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-](/img/structure/B13967837.png)







![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

